molecular formula C24H33NO B10840230 1-Benzhydryl-4-hexylpiperidin-4-ol

1-Benzhydryl-4-hexylpiperidin-4-ol

Cat. No. B10840230
M. Wt: 351.5 g/mol
InChI Key: MJJFIAIFQWXWHK-UHFFFAOYSA-N
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Description

1-benzhydryl-4-hexylpiperidin-4-ol is a chemical compound with the molecular formula C24H33NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-4-hexylpiperidin-4-ol typically involves the reaction of benzhydryl chloride with hexylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-4-hexylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a secondary alcohol.

Scientific Research Applications

1-benzhydryl-4-hexylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzhydryl-4-hexylpiperidin-4-ol involves its interaction with specific molecular targets in the body. It is believed to act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with opioid receptors and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzhydryl-4-hexylpiperidin-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hexyl group and benzhydryl moiety contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

properties

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

1-benzhydryl-4-hexylpiperidin-4-ol

InChI

InChI=1S/C24H33NO/c1-2-3-4-11-16-24(26)17-19-25(20-18-24)23(21-12-7-5-8-13-21)22-14-9-6-10-15-22/h5-10,12-15,23,26H,2-4,11,16-20H2,1H3

InChI Key

MJJFIAIFQWXWHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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